3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt
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Overview
Description
3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is a complex organic compound with the molecular formula C18H10FN2NaO2S and a molecular weight of 360.34 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This core can be synthesized through the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[2,1-b]thiazole core.
Reduction: Reduced forms of the acrylic acid moiety.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is primarily used in proteomics research . It serves as a tool for studying protein interactions and functions. Additionally, derivatives of the imidazo[2,1-b]thiazole core have been explored for their potential biological activities, including antimicrobial, antituberculosis, and anticancer properties .
Mechanism of Action
The exact mechanism of action of 3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorophenyl group may enhance binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Benzimidazole derivatives: Compounds with the benzimidazole core are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt is unique due to the combination of the imidazo[2,1-b]thiazole core with the fluorophenyl and acrylic acid moieties. This unique structure may confer specific biological activities and binding affinities that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H10FN2NaO2S |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
sodium;(E)-3-[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enoate |
InChI |
InChI=1S/C18H11FN2O2S.Na/c19-12-7-5-11(6-8-12)17-14(9-10-16(22)23)21-13-3-1-2-4-15(13)24-18(21)20-17;/h1-10H,(H,22,23);/q;+1/p-1/b10-9+; |
InChI Key |
GKVZZMDDAMGJJZ-RRABGKBLSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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